REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[CH3:15][Si:16]([CH3:23])([CH3:22])[CH2:17][CH2:18][O:19][CH2:20]Cl>CN1C(=O)CCC1>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH2:20][O:19][CH2:18][CH2:17][Si:16]([CH3:23])([CH3:22])[CH3:15])[CH:10]=2)[O:3]1
|
Name
|
|
Quantity
|
8.2 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
CO3
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Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.8 mL
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Type
|
reactant
|
Smiles
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C[Si](CCOCCl)(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
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CN1CCCC1=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at r.t. under N2 for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Then, the reaction mixture was diluted
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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the filtrate was diluted with EtOAc (300 mL)
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Type
|
WASH
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Details
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The resulting solution was washed with sat. NaHCO3 (aq) (3×200 mL), H2O (4×200 mL), brine (1×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield intermediate Int-15a (11.4 g, 86%) as a clear yellowish oil
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)COCC[Si](C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |